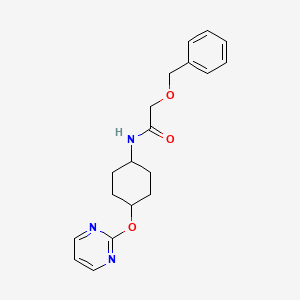
(2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is not fully understood. However, it has been suggested that the compound may act as an antagonist or partial agonist of the dopamine D2 receptor. It has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
(2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects. The compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide in lab experiments is its potential therapeutic applications. The compound has been found to exhibit activity against various diseases, which makes it a promising candidate for further research. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on (2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide. One direction is to further investigate its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and neuropathic pain. Additionally, research could focus on developing more efficient synthesis methods to obtain the compound in larger quantities.
Métodos De Síntesis
The synthesis of (2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide can be achieved using different methods. One of the commonly used methods is the one-pot synthesis of 1-(4-benzylpiperidin-1-yl)propan-1-one, which is further reacted with 3-chlorobenzoyl chloride and malononitrile to obtain the target compound.
Aplicaciones Científicas De Investigación
(2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide has been studied for its potential therapeutic applications. It has been found to exhibit activity against various diseases, including cancer, Alzheimer's disease, and neuropathic pain. The compound has also been found to have potential as an antidepressant, anxiolytic, and antipsychotic agent.
Propiedades
IUPAC Name |
(E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c23-20-7-4-8-21(14-20)25-22(27)19(15-24)16-26-11-9-18(10-12-26)13-17-5-2-1-3-6-17/h1-8,14,16,18H,9-13H2,(H,25,27)/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDCYCSYDDHSSP-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one](/img/structure/B2622897.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2622899.png)
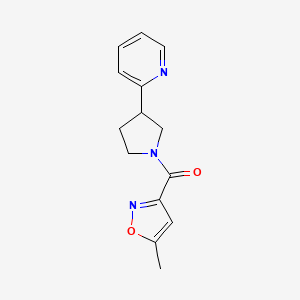
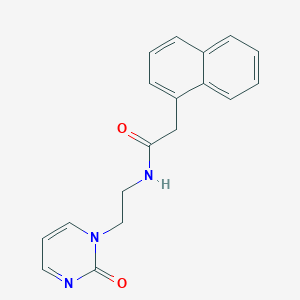


![2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol](/img/structure/B2622909.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2622910.png)
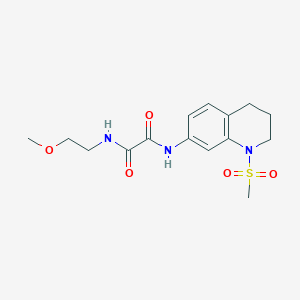
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2622914.png)
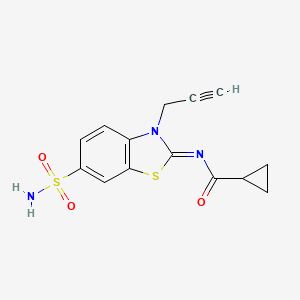
![5-Chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2622916.png)
![2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide](/img/structure/B2622917.png)
